AC-D-BPA-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-D-BPA-OH can be achieved through the Erlenmeyer–Plöchl azlactone and amino-acid synthesis . This method involves the transformation of an N-acyl glycine to various amino acids via an oxazolone intermediate. The process typically includes the cyclization of hippuric acid in the presence of acetic anhydride, followed by condensation with benzaldehyde, acetic anhydride, and sodium acetate to form an azlactone . The azlactone is then reduced to yield phenylalanine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of amino acid synthesis and peptide coupling reactions are likely employed, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
AC-D-BPA-OH undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form carboxyl groups.
Reduction: Reduction reactions can convert azlactones to amino acids.
Substitution: The compound can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for benzylic bromination.
Major Products
The major products formed from these reactions include various phenylalanine derivatives and substituted benzoyl compounds .
Scientific Research Applications
AC-D-BPA-OH is used in a variety of scientific research applications, including:
Mechanism of Action
The mechanism of action of AC-D-BPA-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structural similarity to phenylalanine suggests it may interact with amino acid transporters and enzymes involved in protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: A naturally occurring amino acid with similar structural features.
Benzoylphenylalanine: Another synthetic derivative with comparable properties.
Acetylphenylalanine: Shares the acetyl group but lacks the benzoyl moiety.
Uniqueness
AC-D-BPA-OH is unique due to its combined acetyl and benzoyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable tool in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(4-benzoylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12(20)19-16(18(22)23)11-13-7-9-15(10-8-13)17(21)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,19,20)(H,22,23)/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYJTWQCNXWBRA-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427292 |
Source
|
Record name | Acetyl-4-benzoyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104504-42-9 |
Source
|
Record name | Acetyl-4-benzoyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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